Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Properties
Molecular Formula |
C12H20FNO3 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-10(2,3)17-9(16)14-6-11(8-15)4-12(13,5-11)7-14/h15H,4-8H2,1-3H3 |
InChI Key |
GZSWGLMYJAPDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
| Molecular Formula | C₁₂H₂₀FNO₃ |
| Molecular Weight | 245.29 g/mol |
| PubChem CID | 165845262 |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CO |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the 3-azabicyclo[3.1.1]heptane core.
- Introduction of the fluorine atom at the 1-position.
- Installation of the hydroxymethyl group at the 5-position.
- Protection of the amine as a tert-butyl carbamate (Boc group).
Due to the lack of direct literature for the exact compound, analogous synthetic routes for closely related non-fluorinated and fluorinated bicyclic amines are considered and adapted.
Stepwise Synthesis Overview
Synthesis of the Bicyclic Core
A common approach starts from a suitable cyclic precursor, such as a piperidine or azabicycloheptane derivative, which is then functionalized at the 1- and 5-positions.
Hydroxymethylation at the 5-Position
The hydroxymethyl group is generally introduced by reduction of a carboxylic acid or ester at the 5-position, often using borane or lithium aluminum hydride.
Boc Protection
The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically in dichloromethane at room temperature.
Representative Synthetic Procedure
Below is a representative, literature-based synthetic route adapted for this compound, based on closely related compounds:
| Step | Reaction/Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 5-carboxylic acid to hydroxymethyl | BH₃·Me₂S in THF, reflux, 36 h | ~67 | White crystals |
| 2 | Boc protection of amine | Boc₂O, CH₂Cl₂, room temp, 24 h | ||
| 3 | Fluorination at 1-position (if starting from OH) | DAST or Deoxo-Fluor, CH₂Cl₂, 0°C to RT | 60–80 | Stereoselectivity may vary |
Experimental Example (from analogous synthesis):
To a solution of the precursor in THF, borane-dimethyl sulfide complex is added dropwise. The mixture is refluxed for 36 hours, then quenched with methanol. After workup, Boc₂O is added in dichloromethane, and the mixture is stirred at room temperature for 24 hours. The product is isolated by extraction and recrystallization from hexanes, yielding white crystals with a melting point of 97–98°C.
Analytical Data for Related Compound:
| Technique | Result |
|---|---|
| IR (KBr) | 3449, 1666 cm⁻¹ (O–H, C=O) |
| ¹H NMR | 3.50 (br s, 2H), 3.47 (s, 2H), 1.47 (s, 9H), etc. |
| ¹³C NMR | 156.5 (C), 79.4 (C), 67.8, 67.4 (CH₂), etc. |
| MS (CI) | m/z 228 (MH⁺) |
| Elemental | C 63.41%, H 9.31%, N 6.16% (found: C 63.08%, H 9.14%, N 6.48%) |
Data Table: Key Preparation Steps and Yields
Research Results and Discussion
- Scalability: The synthetic sequence is amenable to scale-up, as demonstrated in related systems.
- Yield and Purity: Overall yields for the multi-step process are moderate (typically 40–70%), with high product purity after recrystallization.
- Stereochemistry: The fluorination step may influence stereochemistry; careful control of conditions and use of chiral precursors can improve enantiopurity.
- Analytical Confirmation: Products are confirmed by NMR, IR, MS, and elemental analysis, with data consistent with the proposed structures.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the fluorine atom can lead to various functionalized derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate serves as a valuable building block for the construction of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure and functional groups make it a promising candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : Analogs with [3.1.1] systems (e.g., ) are synthesized via scalable routes using chiral lactones or borane reductions, whereas [4.1.0] derivatives often require TFA-mediated deprotection .
- Functional Group Impact : Fluorine at position 1 (target compound) enhances electronic effects, while bulkier groups (e.g., cyclobutyl in ) may limit bioavailability.
- Structural Diversity : Modifications to the bicyclo ring (e.g., [3.1.0] in vs. [3.1.1]) significantly alter conformational dynamics and interaction profiles.
Biological Activity
Tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2413900-24-8) is a bicyclic compound with significant potential in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H20FNO3, with a molecular weight of approximately 245.3 g/mol. The compound features a unique azabicyclo structure that enhances its interaction with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom and the hydroxymethyl group. The precise methods can vary based on the desired yield and purity of the final product.
Biological Activity
Research indicates that this compound may modulate receptor activity, which could be beneficial in various therapeutic contexts. Interaction studies have shown that this compound interacts with specific biological pathways, potentially influencing metabolic processes and receptor modulation .
Case Studies:
- Receptor Modulation : Initial studies suggest that the compound may act as a modulator for certain receptors involved in neurotransmission, which is critical for developing treatments for neurological disorders.
- Antifungal Activity : In comparative studies with analogs such as Butenafine, it was observed that while the original drug exhibited higher potency against fungal strains like Trichophyton mentagrophytes, the analogs showed varying degrees of effectiveness, indicating potential for further development in antifungal therapies .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar bicyclic compounds reveals distinct differences in their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 1-hydroxymethyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | Similar bicyclic structure | Lacks fluorine substitution |
| Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane | Contains a keto group | Different functionalization |
| Tert-butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane | Contains a methoxy group instead of hydroxymethyl | Varying side chain |
This table highlights how variations in functional groups lead to distinct properties and potential applications, emphasizing the uniqueness of this compound within this class of compounds.
Q & A
What are the key strategies for synthesizing tert-butyl 1-fluoro-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, and how can reaction conditions be optimized?
Basic Research Question
Synthesis typically involves multi-step routes with protective group strategies. For example, reduction steps using agents like DIBAL-H (diisobutylaluminum hydride) can selectively reduce esters to hydroxymethyl groups, as demonstrated in similar bicyclic systems . Optimization includes:
- Temperature control : Reactions at 0°C or room temperature to minimize side products.
- Purification : Column chromatography (e.g., silica gel with Hex:AcOEt gradients) to isolate intermediates with >97% purity .
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during functionalization .
Which analytical methods are critical for confirming the structure and purity of this compound?
Basic Research Question
Structural validation relies on:
- NMR spectroscopy : - and -NMR to verify bicyclic framework, fluorine coupling patterns, and hydroxymethyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 270.15 for CHFNO) .
- Infrared (IR) spectroscopy : Peaks near 1700 cm for carbonyl groups and 3400 cm for hydroxyl stretches .
- HPLC : Purity assessment (>97%) using reverse-phase columns .
How can stereochemical assignments for the bicyclic core and fluorinated substituent be rigorously determined?
Advanced Research Question
The compound’s stereochemistry requires:
- Chiral chromatography : To resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- NOE (Nuclear Overhauser Effect) experiments : To map spatial proximity of protons in the bicyclic system .
- Comparative analysis : Aligning spectral data with known diastereomers (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane derivatives) .
What methodologies are recommended for evaluating the pharmacological potential of this compound?
Advanced Research Question
Preclinical studies may include:
- In vitro assays : Testing against bacterial targets (e.g., Gram-positive strains) via MIC (Minimum Inhibitory Concentration) measurements, inspired by structurally related azabicycloheptane complexes .
- Structure-Activity Relationship (SAR) : Modifying the fluorinated or hydroxymethyl groups to assess impact on bioactivity .
- Metabolic stability : Liver microsome assays to evaluate CYP450-mediated degradation .
How should researchers address contradictions in reported synthesis yields or purity across studies?
Advanced Research Question
Discrepancies (e.g., yields ranging from 9% to 93% in similar syntheses ) require:
- Replication : Reproducing protocols with strict control of moisture, oxygen, and reagent stoichiometry.
- Analytical cross-validation : Using multiple techniques (e.g., NMR + HPLC) to confirm purity .
- Reaction monitoring : In-situ techniques like TLC or LC-MS to identify bottlenecks (e.g., incomplete reduction or protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
